molecular formula C6H6FNO2 B1446512 2-Fluoro-5-hydroxy-3-methoxypyridine CAS No. 1227511-69-4

2-Fluoro-5-hydroxy-3-methoxypyridine

Cat. No.: B1446512
CAS No.: 1227511-69-4
M. Wt: 143.12 g/mol
InChI Key: DMYYJICLEHJWKL-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxy-3-methoxypyridine (CAS 1227511-69-4) is a fluorinated pyridine derivative supplied with a minimum purity of 97% . This compound, with the molecular formula C₆H₆FNO₂ and a molecular weight of 143.12 g/mol, serves as a versatile chemical building block in research and development, particularly in the synthesis of more complex pharmaceutical agents . The presence of both hydroxy and methoxy functional groups on the pyridine ring, combined with a fluorine atom, makes this compound a valuable scaffold for medicinal chemistry. It is part of a class of methoxypyridine-derived compounds that have demonstrated significant research value in the design and synthesis of potential drug candidates, such as gamma-secretase modulators (GSMs) for neurodegenerative diseases . The structural motifs found in this compound are frequently explored in the pursuit of molecules with improved drug-like properties, including enhanced solubility and the ability to cross the blood-brain barrier . As a fluorinated heterocycle, it is also of interest in the development of inhibitors for various biological targets, following research trends that utilize similar hydroxypyridinone structures as metal-chelating pharmacophores in antiviral agents . This product is provided as a solid and should be stored sealed in a dry environment at 2-8°C . For Research and Further Manufacturing Use Only. Not for direct human use.

Properties

IUPAC Name

6-fluoro-5-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2/c1-10-5-2-4(9)3-8-6(5)7/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYYJICLEHJWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route and Reaction Steps

A representative synthetic approach for fluoropyridine compounds, adaptable for 2-fluoro-5-hydroxy-3-methoxypyridine, involves the following key steps:

Step Number Reaction Description Conditions & Reagents Outcome / Intermediate Compound Yield (%)
1 Bromination of hydroxyl-nitropyridine precursor 2-Hydroxy-5-nitro-6-picoline + phosphorus oxybromide in acetonitrile, 110–130°C, 3 hours 2-Bromo-6-methyl-5-nitro pyridine (Crude) ~92.8%
2 Catalytic hydrogenation (reduction) of nitro group to amino Raney Nickel, methanol, 40 psi H2 pressure, room temperature, 5 hours 2-Bromo-5-amino-6-picoline (Crude) ~90.0%
3 Fluorination via improved Blaz-Schiemann reaction Aminopyridine intermediate subjected to diazotization and fluorination Introduction of fluorine atom at target position High yield, mild conditions
4 Introduction of methoxy group via methylation Methoxylation of hydroxy group using methylating agents (e.g., methyl iodide) under basic conditions Formation of 3-methoxy substituent Moderate to high yield

This sequence is derived from patent CN102898358A, which presents an improved, industrially viable method for producing fluorinated pyridine compounds with high efficiency and lower energy consumption.

Detailed Reaction Conditions and Optimization

  • Bromination : The bromination step uses phosphorus oxybromide as a brominating agent in acetonitrile solvent. The reaction temperature is carefully controlled between 110°C and 130°C to optimize bromination without side reactions. The reaction time is approximately 3 hours.

  • Reduction : The nitro group is reduced to an amino group using Raney nickel catalyst under hydrogen pressure (40 psi) at room temperature for 5 hours. This mild condition preserves other functional groups and ensures high selectivity.

  • Fluorination (Blaz-Schiemann Reaction) : The amino group is converted into a diazonium salt intermediate, which is then subjected to fluorination. The improved Blaz-Schiemann method reduces harsh conditions and side reactions, allowing fluorine incorporation at specific positions on the pyridine ring.

  • Methoxylation : The hydroxy group at position 3 is methylated using methylating agents under basic conditions to yield the methoxy substituent. This step requires careful pH and temperature control to maximize substitution efficiency.

Purification and Yield Data

The process yields are consistently high due to optimized solvent selection and reaction conditions. For example, bromination yields exceed 90%, and catalytic hydrogenation approaches 90% yield. The fluorination and methoxylation steps, while more sensitive, also achieve high yields when performed under controlled conditions.

Environmental and Industrial Considerations

  • The described synthetic route minimizes harsh reagents and extreme conditions, reducing energy consumption and environmental impact.
  • Use of acetonitrile and methanol as solvents allows for easier recovery and recycling.
  • The process is suitable for scale-up due to its mild reaction conditions and high reproducibility.

Supporting Preparation of Key Intermediates: 2-Hydroxy-3-nitropyridine

An important intermediate, 2-hydroxy-3-nitropyridine, is prepared through nitration of 2-hydroxypyridine in pyridine solvent with nitric acid at low temperatures (ice bath), followed by concentration and neutralization steps. This method yields high-purity product with minimal waste generation, supporting green chemistry principles.

Parameter Typical Conditions Notes
Nitration agent Nitric acid (60-75% mass) Added dropwise to 2-hydroxypyridine in pyridine
Temperature Ice bath during addition, room temperature stirring Controls reaction rate and selectivity
Reaction time 20-40 minutes per addition cycle Repeated 3-5 times with concentration step
Neutralization Sodium hydroxide, sodium carbonate, or bicarbonate Performed in ice bath to avoid side reactions
Purity High, suitable for direct subsequent use Reduces need for further purification

This nitration method is relevant for preparing precursors used in the synthesis of fluorinated pyridines, including this compound.

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose Yield (%) Notes
Bromination Phosphorus oxybromide, acetonitrile, 110-130°C, 3h Introduce bromine substituent ~92.8 High selectivity
Reduction Raney nickel, methanol, H2 40 psi, RT, 5h Convert nitro to amino group ~90.0 Mild and efficient
Fluorination (Blaz-Schiemann) Diazotization, fluorination under mild conditions Introduce fluorine atom High Improved method reduces side reactions
Methoxylation Methyl iodide or similar, basic medium Convert hydroxy to methoxy group Moderate-High Requires pH control
Nitration of 2-hydroxypyridine Nitric acid in pyridine, ice bath, repeated additions Prepare nitro precursor High Environmentally friendly

Chemical Reactions Analysis

2-Fluoro-5-hydroxy-3-methoxypyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-Fluoro-5-hydroxy-3-methoxypyridine acts as a versatile building block for synthesizing complex fluorinated compounds. Its unique structure allows for modifications that can lead to a variety of derivatives with potential applications in different chemical contexts.

Biological Studies

The biological activities of this compound and its derivatives are under investigation for their potential antimicrobial and anticancer properties. Preliminary studies suggest that these compounds may interact with specific biological targets, influencing various biochemical pathways.

Case Study: Anticancer Activity
A study investigated the cytotoxic effects of several pyridine derivatives, including this compound, on cancer cell lines. The results indicated significant inhibition of cell proliferation, highlighting the compound's potential as a lead in anticancer drug development.

Pharmaceutical Applications

Fluorinated compounds are increasingly explored in pharmaceuticals due to their enhanced bioactivity and metabolic stability. This compound is being studied for its ability to modulate enzyme activity and receptor binding, making it a candidate for drug development targeting various diseases .

Case Study: Drug Development
Research focused on the synthesis of novel antifungal agents derived from this compound showed promising results in terms of potency against resistant fungal strains.

Industrial Uses

In industry, this compound is utilized in the development of agrochemicals. Its properties make it suitable for formulating herbicides and insecticides that require specific activity profiles .

Data Table: Comparison of Fluorinated Pyridines

Compound NameChemical StructureApplication AreaNotable Properties
This compoundC₆H₆FNO₂PharmaceuticalsAnticancer activity
2-Fluoro-3-hydroxypyridineC₆H₅FNOAgrochemicalsInsecticidal properties
2-Fluoro-5-fluoroalkoxypyridineC₇H₇F₂NOIndustrial applicationsHigh reactivity

Mechanism of Action

The mechanism of action of 2-Fluoro-5-hydroxy-3-methoxypyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison evaluates 2-fluoro-5-hydroxy-3-methoxypyridine against structurally analogous pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Position and Functional Group Analysis

Compound Name Substituents (Position) Key Functional Groups Structural Impact Reference
This compound 2-F, 3-OCH₃, 5-OH Fluoro, methoxy, hydroxyl Electron-withdrawing F at C2 stabilizes ring; polar OH enhances solubility.
2-Fluoro-5-(4-fluorophenyl)pyridine 2-F, 5-(4-fluorophenyl) Fluoro, fluorophenyl Bulkier phenyl group increases lipophilicity; dual fluoro groups enhance stability.
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine 2-OH, 5-(3-F-4-OCH₃-phenyl) Hydroxyl, fluorophenyl, methoxy Extended conjugation via phenyl ring may improve binding to aromatic receptors.
5-Fluoro-3-methoxypyridin-2-amine 5-F, 3-OCH₃, 2-NH₂ Amino, methoxy, fluoro Amino group introduces basicity; potential for hydrogen bonding and protonation.
3-Bromo-5-fluoro-2-methoxypyridine 3-Br, 5-F, 2-OCH₃ Bromo, fluoro, methoxy Bromine’s larger size increases steric hindrance; may alter metabolic pathways.

Physicochemical Properties

Property This compound 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine 5-Fluoro-3-methoxypyridin-2-amine 3-Bromo-5-fluoro-2-methoxypyridine
Molecular Weight (g/mol) ~157.12 (calculated) 219.21 142.13 220.02
LogP (Predicted) ~0.5 (moderate polarity) ~2.8 (higher lipophilicity) ~1.2 ~2.5
Hydrogen Bond Donors 1 (OH) 1 (OH) 2 (NH₂, pyridine N) 0
Key Solubility Water-soluble (due to OH) Low (hydrophobic phenyl) Moderate (amine enhances solubility) Low (Br increases hydrophobicity)
  • Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound enhances water solubility compared to amino derivatives, which may exhibit pH-dependent solubility due to protonation .
  • Fluorophenyl vs.

Biological Activity

2-Fluoro-5-hydroxy-3-methoxypyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C6_6H6_6FNO2_2. The synthesis typically involves the fluorination of pyridine derivatives, particularly through methods such as diazotization followed by fluorination using sodium nitrite in hydrofluoric acid or tetrafluoroboric acid.

Biological Activities

Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties:
The compound has also been studied for its anticancer properties. It interacts with specific molecular targets involved in cancer cell proliferation and survival. For instance, it has been shown to inhibit certain kinases that play a crucial role in cancer progression .

The biological activity of this compound is attributed to its ability to interact with enzymes and receptors due to the electron-withdrawing effect of the fluorine atom. This interaction can modulate various biochemical pathways, leading to its observed effects on microbial growth and cancer cell viability .

Case Studies

  • Antimicrobial Efficacy:
    A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties compared to traditional antibiotics.
  • Cancer Cell Line Studies:
    In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. This suggests potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Fluoro-3-hydroxypyridineHydroxyl group at position 3Moderate antimicrobial activity
2-Fluoro-5-fluoroalkoxypyridineFluorinated alkoxy groupEnhanced anticancer properties
2-Fluoro-3-methoxypyridineMethoxy group at position 3Limited antibacterial activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-5-hydroxy-3-methoxypyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nitro-group reduction of precursor pyridines. For example, 2-methoxy-5-nitropyridine derivatives can be reduced using iron powder in acidic methanol under reflux (70°C for 4 hours), followed by basification with NaOH and vacuum distillation . Optimize yields by controlling stoichiometry of reducing agents (e.g., Fe:AcOH ratio) and monitoring reaction progress via TLC or HPLC. Catalytic hydrogenation (Pd/C, H₂) is an alternative but requires inert atmosphere conditions.

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substitution patterns. Fluorine’s deshielding effect (δ160\delta \sim -160 ppm in 19F^{19} \text{F}-NMR) distinguishes ortho/meta/para positions .
  • XRD : For crystalline derivatives, single-crystal X-ray diffraction (e.g., SHELX programs) resolves bond lengths/angles. A related compound, 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol, showed C–F bond lengths of 1.35 Å and dihedral angles <10° between aromatic rings .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 to 1:2) to separate polar hydroxyl groups from methoxy/fluoro substituents.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals due to the compound’s moderate solubility. Monitor purity via melting point (lit. 29–31°C for analogous methoxypyridines ).

Advanced Research Questions

Q. How can regioselective fluorination be achieved during the synthesis of this compound derivatives?

  • Methodological Answer : Use directed ortho-metalation (DoM) with LDA or TMPZnCl·LiCl to activate specific positions. Fluorination via Balz-Schiemann reaction (diazotization of aniline precursors with NaNO₂/HBF₄) targets the 2-position, while methoxy/hydroxy groups direct electrophilic substitution . Computational modeling (DFT) predicts regioselectivity by comparing activation energies for fluorination at competing sites .

Q. What strategies resolve contradictions between experimental and computational data in the structural analysis of this compound?

  • Methodological Answer :

  • XRD vs. DFT : If bond angles from XRD deviate >2° from DFT-optimized structures (e.g., Gaussian09/B3LYP/6-311+G(d,p)), consider crystal packing effects or solvent interactions. For example, hydrogen bonding in hydroxy-substituted pyridines alters torsional angles .
  • NMR vs. MS : Discrepancies in molecular ion peaks ([M+H]+) may indicate tautomerism. Use high-resolution MS (HRMS-ESI) and deuterium exchange experiments to confirm dominant tautomers .

Q. How does the electronic interplay between fluorine, methoxy, and hydroxy groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura : Fluorine’s electron-withdrawing effect deactivates the pyridine ring, requiring Pd(OAc)₂/XPhos catalysts for C–C coupling at the 4-position. Methoxy groups enhance para-directing effects, while hydroxy groups necessitate protection (e.g., TBS ethers) to prevent catalyst poisoning .
  • SNAr Reactions : Fluorine’s leaving-group ability is enhanced by adjacent methoxy groups (ortho effect). React with amines (e.g., morpholine) in DMF at 100°C to substitute fluorine selectively .

Q. What enzymatic or metabolic pathways degrade this compound, and how can intermediates be characterized?

  • Methodological Answer :

  • In vitro Metabolism : Incubate with cytochrome P450 enzymes (e.g., CYP3A4) and monitor via LC-MS. Hydroxylation at the 4-position and O-demethylation are likely primary pathways .
  • Degradation Studies : Use 18O^{18} \text{O}-labeling to track hydroxylation sites. Isolate intermediates via SPE (C18 cartridges) and characterize via tandem MS (CID fragmentation) .

Methodological Notes

  • Safety & Handling : Store under nitrogen (WGK 3 ); avoid inhalation (respiratory irritant ).
  • Data Reproducibility : Cross-validate synthetic steps using Open-Source tools (e.g., SHELXL for XRD, MestReNova for NMR).
  • Advanced Tools : Employ synchrotron XRD (high-resolution) or cryo-EM for dynamic structural studies of unstable intermediates.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-hydroxy-3-methoxypyridine
Reactant of Route 2
2-Fluoro-5-hydroxy-3-methoxypyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.